

# An In-depth Technical Guide to 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

Cat. No.: B1331309

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## Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-ethoxy-5-methoxybenzaldehyde**, a key aromatic aldehyde intermediate. The document details its discovery and history, physicochemical and spectral properties, and its role in synthetic chemistry, particularly in the context of drug discovery and development. Detailed experimental protocols for its synthesis are provided, along with a discussion of its applications as a precursor to bioactive molecules.

## Introduction

**3-Bromo-4-ethoxy-5-methoxybenzaldehyde**, with the CAS Number 90109-65-2, is a polysubstituted aromatic aldehyde. Its structure, featuring a bromine atom and ethoxy and methoxy groups on the benzene ring, makes it a versatile intermediate in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable building block for more complex molecules, including pharmacologically active compounds. While not a widely known compound in itself, its significance lies in its utility as a precursor in the synthesis of targeted therapeutics.

## Discovery and History

The specific discovery of **3-Bromo-4-ethoxy-5-methoxybenzaldehyde** is not prominently documented in scientific literature, suggesting its emergence as a synthetic intermediate rather than a compound of primary research focus. Its conceptualization is logically derived from the extensive chemical space explored around vanillin and its derivatives. The synthetic pathway to this compound builds upon well-established reactions in organic chemistry, namely the bromination and etherification of phenolic aldehydes.

The likely synthetic route originates from 5-bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde), a readily accessible derivative of vanillin. The ethylation of the free hydroxyl group on 5-bromovanillin yields the target compound. This strategic placement of bromo, ethoxy, and methoxy groups offers medicinal chemists a scaffold with modifiable points for structure-activity relationship (SAR) studies in drug discovery programs.

## Physicochemical and Spectral Data

The properties of **3-Bromo-4-ethoxy-5-methoxybenzaldehyde** are summarized in the tables below.

**Table 1: Physicochemical Properties**

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrO <sub>3</sub>	PubChem[1][2]
Molecular Weight	259.10 g/mol	PubChem[1][2]
CAS Number	90109-65-2	Sigma-Aldrich[3]
Appearance	Solid	Sigma-Aldrich[3]
InChI	InChI=1S/C10H11BrO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3	PubChem[1]
InChIKey	UYORHVZNGJVQCF-UHFFFAOYSA-N	PubChem[1]
SMILES	CCOC1=C(C=C(C=C1Br)C=O)OC	Sigma-Aldrich[3]

Note: Experimental values for properties such as melting point and boiling point are not readily available in the searched literature.

**Table 2: Spectral Data (Predicted and for Analogous Compounds)**

Spectrum Type	Data (for analogous compounds or predicted)
$^1\text{H}$ NMR	Predicted shifts would include signals for the aldehyde proton (~9.8 ppm), aromatic protons, the ethoxy group (quartet and triplet), and the methoxy group (singlet).
$^{13}\text{C}$ NMR	Predicted shifts would show signals for the carbonyl carbon (~190 ppm), aromatic carbons, and the carbons of the ethoxy and methoxy groups.
IR	Expected characteristic peaks for C=O (aldehyde) stretching, C-O-C (ether) stretching, and C-Br stretching.
Mass Spec	The molecular ion peak would show a characteristic isotopic pattern for bromine ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ).

Rationale for Analogous Data: Specific, experimentally validated spectral data for **3-Bromo-4-ethoxy-5-methoxybenzaldehyde** is not available in the public domain. The information provided is based on the spectral data of closely related compounds such as 5-bromovanillin and other substituted benzaldehydes.

## Experimental Protocols

The synthesis of **3-Bromo-4-ethoxy-5-methoxybenzaldehyde** is a two-step process starting from the readily available vanillin.

## Step 1: Synthesis of 5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde)

This procedure is adapted from a well-established method for the bromination of vanillin.

Reaction:

Methanol

Bromine



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Caption: Bromination of Vanillin.

Materials:

- Vanillin
- Methanol
- Bromine
- Ice-cold water

Procedure:

- Dissolve vanillin in methanol in a flask and cool the solution in an ice bath (0-5 °C).
- Slowly add a solution of bromine in methanol to the stirred vanillin solution over a period of 30 minutes, maintaining the temperature below 5 °C.

- After the addition is complete, continue stirring the reaction mixture at room temperature for another 30 minutes.
- Pour the reaction mixture into a larger volume of ice-cold water to precipitate the product.
- Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-bromovanillin as a crystalline solid.

## Step 2: Synthesis of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

This protocol is based on the alkylation of the phenolic hydroxyl group of 5-bromovanillin. The following is a representative procedure adapted from the synthesis of a similar compound, 3-bromo-5-methoxy-4-propoxybenzaldehyde[4].

Reaction:

DMF

K<sub>2</sub>CO<sub>3</sub>

Ethyl Bromide



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Caption: Ethylation of 5-Bromovanillin.

Materials:

- 5-Bromovanillin

- Anhydrous potassium carbonate ( $K_2CO_3$ )
- Ethyl bromide (or iodoethane)
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane ( $CH_2Cl_2$ )
- Magnesium sulfate ( $MgSO_4$ )
- Ice water

#### Procedure:

- To a solution of 5-bromovanillin in anhydrous DMF, add anhydrous potassium carbonate.
- To this stirred suspension, add ethyl bromide.
- Heat the reaction mixture at 70 °C and stir for 48-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and pour it into a large volume of ice water.
- Extract the aqueous mixture with dichloromethane (3 x volumes).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude product can be purified by column chromatography on silica gel to yield **3-Bromo-4-ethoxy-5-methoxybenzaldehyde**.

## Applications in Drug Development

Substituted benzaldehydes are crucial building blocks in the synthesis of pharmaceuticals.

While direct applications of **3-Bromo-4-ethoxy-5-methoxybenzaldehyde** are not extensively

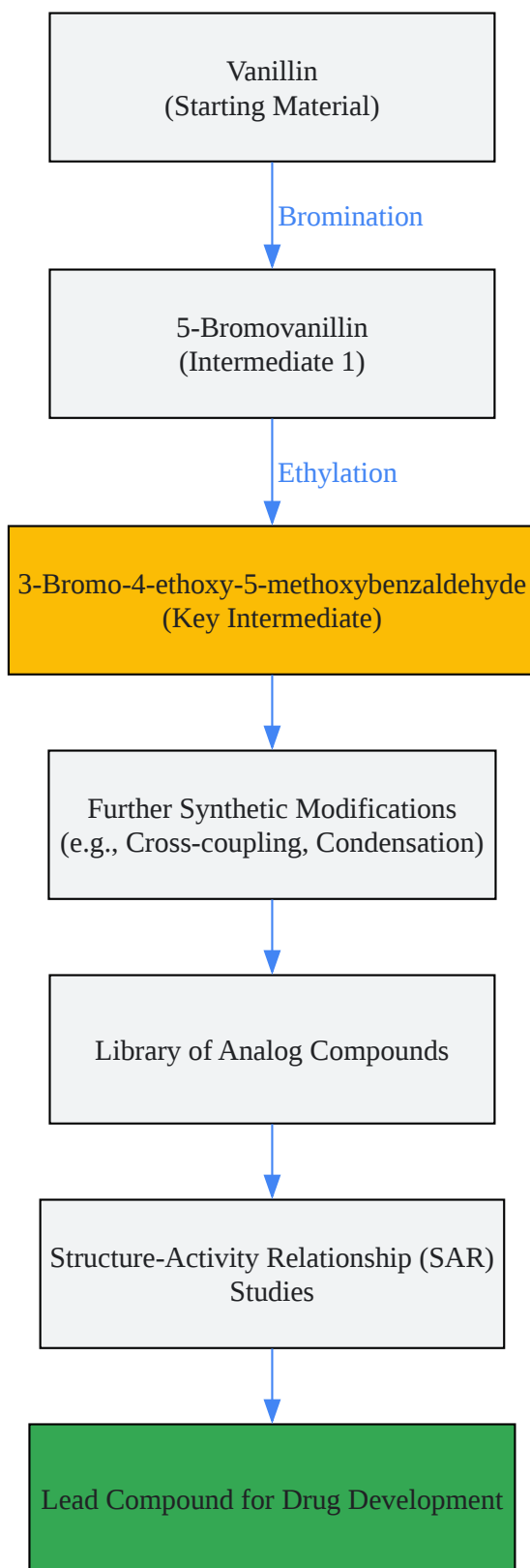
published, its structural motif is highly relevant to the synthesis of phosphodiesterase 4 (PDE4) inhibitors.

A prominent example of a PDE4 inhibitor is Apremilast, used for the treatment of psoriatic arthritis. A key intermediate in the synthesis of Apremilast is (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. This intermediate is derived from 3-ethoxy-4-methoxybenzaldehyde.

The structural similarity of **3-Bromo-4-ethoxy-5-methoxybenzaldehyde** to this key precursor suggests its utility in the synthesis of Apremilast analogs or other novel PDE4 inhibitors. The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents and explore the chemical space around the core pharmacophore.

## Logical Workflow: Role as a Precursor in Drug Discovery

The following diagram illustrates the logical workflow from a simple starting material to a potential drug candidate, highlighting the position of **3-Bromo-4-ethoxy-5-methoxybenzaldehyde** as a key intermediate.



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Caption: Synthetic workflow in drug discovery.



## Conclusion

**3-Bromo-4-ethoxy-5-methoxybenzaldehyde** is a valuable, albeit not widely known, synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials and its versatile chemical functionality make it an attractive building block for the creation of novel bioactive molecules. While a detailed historical record and comprehensive spectral data are not readily available, its logical synthetic pathway and its relevance to important therapeutic targets like PDE4 underscore its importance for researchers and scientists in the pharmaceutical industry. This guide provides a foundational understanding of this compound, its synthesis, and its potential applications, serving as a valuable resource for laboratory and developmental work.

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Address: 3281 E Guasti Rd  
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